3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide
Description
3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide is a sulfamoyl-substituted indole derivative characterized by a cyclohexyl group at the 3-position and a carboxamide moiety at the 6-position of the indole core.
Properties
IUPAC Name |
3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20(2)24(22,23)19-17(21)13-8-9-14-15(11-18-16(14)10-13)12-6-4-3-5-7-12/h8-12,18H,3-7H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFCMDJQWJPAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Cyclohexyl Group at Position 3
The cyclohexyl moiety is introduced via Friedel-Crafts alkylation or direct substitution . A representative method involves reacting methyl indole-6-carboxylate with bromomethyl cyclohexane in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0–20°C for 8 hours. This yields 3-cyclohexyl-1H-indole-6-carboxylic acid methyl ester with a modest 32% yield. Key parameters affecting efficiency include:
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Solvent polarity : DMF enhances nucleophilicity at the indole C3 position.
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Temperature control : Lower temperatures (0°C) minimize side reactions.
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Stoichiometry : A 2:1 ratio of bromomethyl cyclohexane to indole ester improves substitution.
Carboxamide Formation at Position 6
The methyl ester at position 6 is converted to the carboxamide through a two-step process:
Ester Hydrolysis
Hydrolysis of the methyl ester is achieved using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 60°C. This step generates 3-cyclohexyl-1H-indole-6-carboxylic acid , a critical intermediate.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies highlight the superiority of DMF over less polar solvents (e.g., toluene) for alkylation, as it stabilizes the deprotonated indole intermediate. For amidation, THF provides optimal solubility for both the carboxylic acid and sulfamoyl chloride.
Temperature and Time Dependencies
Purification Strategies
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. The latter method is preferred for large-scale synthesis due to lower costs.
Comparative Analysis of Methodologies
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclohexyl Introduction | Bromomethyl cyclohexane, NaH, DMF, 0–20°C | 32–54 | Competing N-alkylation |
| Ester Hydrolysis | NaOH, THF/H₂O, 60°C | 85–90 | Acid stability at high temperatures |
| Sulfamoylation | N,N-Dimethylsulfamoyl chloride, Et₃N, THF | 60–75 | Moisture sensitivity |
Scalability and Industrial Relevance
Patent data reveals that crystallization is critical for isolating the final compound in high purity (>98%). For instance, the amidation product is dissolved in hot ethanol and cooled to 4°C, yielding crystalline this compound. Industrial protocols emphasize:
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Based Sulfamoyl Derivatives
The majority of structurally related compounds feature an indole core modified with sulfamoyl groups and diverse substituents. Key examples include:
Table 1: Comparison of Indole-Based Sulfamoyl Derivatives
Key Observations :
- Substituent Effects : The cyclohexyl group in the target compound likely increases steric bulk and lipophilicity compared to trimethylsilyl or phenyl groups in analogs like 10d and 11a. This may influence membrane permeability and metabolic stability .
- Synthetic Accessibility : While 10d achieves high purity (94%), the target compound is listed as discontinued, suggesting challenges in synthesis or scalability .
- Functional Groups : The azide in 10d enables click chemistry applications, whereas the hydroxy group in 10e may facilitate hydrogen bonding in biological targets .
Non-Indole Heterocyclic Sulfamoyl Analogs
Sulfamoyl groups are also incorporated into other heterocycles, enabling comparisons of core structure effects:
Table 2: Comparison with Non-Indole Heterocycles
Biological Activity
3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide, identified by its CAS number 1251033-29-0, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This indole derivative has been studied for its effects on various biological systems, including its role as an inhibitor of viral replication, specifically targeting the Hepatitis C virus (HCV). This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 349.448 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| LogP | 2.64 |
| Exact Mass | 349.146027 |
These properties suggest moderate lipophilicity, which may influence the compound's bioavailability and interaction with biological membranes.
Antiviral Activity
Research indicates that this compound exhibits potent antiviral activity against HCV. The compound acts as an inhibitor of the NS5B polymerase, a key enzyme in the viral replication process. In a study utilizing fluorescence resonance energy transfer (FRET) assays, the compound demonstrated an IC50 value of approximately 0.36 nM, indicating high potency in inhibiting HCV replication .
The mechanism of action involves the binding of the compound to the active site of the NS5B polymerase, thereby preventing the synthesis of viral RNA. This inhibition is crucial for limiting viral load and progression of HCV-related liver diseases such as cirrhosis and hepatocellular carcinoma .
Case Studies
- Clinical Trials : A phase II clinical trial assessed the efficacy of a formulation containing this compound in patients with chronic HCV infection. Results indicated a significant reduction in viral load after 12 weeks of treatment, supporting its potential as a therapeutic agent .
- In Vitro Studies : In vitro studies using human liver cell lines showed that treatment with this compound resulted in reduced HCV RNA levels and improved cell viability compared to untreated controls .
Comparative Analysis with Other Compounds
To contextualize its efficacy, comparisons were made with other known antiviral agents targeting HCV:
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Sofosbuvir | 0.12 | NS5B polymerase inhibitor |
| Ledipasvir | 0.03 | NS5A inhibitor |
| This compound | 0.36 | NS5B polymerase inhibitor |
While this compound shows promising activity, it is less potent than some leading antiviral agents like Sofosbuvir and Ledipasvir.
Q & A
Q. What are the key synthetic strategies for introducing the N,N-dimethylsulfamoyl group into indole-carboxamide derivatives?
The N,N-dimethylsulfamoyl group is typically introduced via nucleophilic substitution or acylation reactions. For example, benzoyl chloride derivatives (e.g., 4-(N,N-dimethylsulfamoyl)benzoyl chloride) are reacted with pyrrole or indole precursors under anhydrous conditions, followed by purification using column chromatography. Electrospray ionization mass spectrometry (ESIMS) is used to confirm molecular ions (e.g., [M+1] peaks) . The use of protecting groups, such as tert-butyl esters, can improve reaction efficiency, as demonstrated in rhodium-catalyzed syntheses .
Q. How is structural characterization of 3-cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide performed?
Structural confirmation relies on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). HRMS provides exact mass measurements (e.g., molecular weight verification), while ¹H and ¹³C NMR spectra resolve chemical environments of the indole core, cyclohexyl substituent, and sulfamoyl moiety. For instance, indole protons typically appear at δ 7.0–8.0 ppm, while cyclohexyl protons show multiplet signals between δ 1.0–2.5 ppm .
Q. What role does the N,N-dimethylsulfamoyl group play in modulating physicochemical properties?
The sulfamoyl group enhances solubility in polar solvents and influences hydrogen-bonding interactions. Its electron-withdrawing nature can stabilize intermediates during synthesis or modify binding affinity in biological assays. Comparative studies with non-sulfonylated analogs demonstrate reduced aqueous solubility and altered logP values .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Cell-based assays targeting kinase inhibition (e.g., TGFβRI) or enzymatic activity (e.g., acetylcholinesterase) are common. For example, indole-carboxamide derivatives are evaluated using fluorescence-based assays with DAPI-stained cells to assess cytotoxicity or target engagement . IC₅₀ values are calculated from dose-response curves.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the cyclohexyl substituent for target selectivity?
SAR studies involve synthesizing analogs with varied cyclohexyl modifications (e.g., substituent position, ring size). For example, replacing cyclohexyl with smaller cycloalkyl groups (e.g., cyclopentyl) or aromatic rings can alter steric hindrance and hydrophobic interactions. Biological data from analogs (e.g., IC₅₀ shifts in enzyme inhibition) guide optimization . Molecular docking using tools like Surflex-Dock (Sybyl 2.1) predicts binding poses and identifies critical interactions with target proteins .
Q. What computational methods are recommended to predict metabolic stability of this compound?
Density functional theory (DFT) calculations assess electron density around reactive sites (e.g., sulfamoyl group), while molecular dynamics simulations model hydrolysis or oxidation pathways. In silico tools like ADMET Predictor estimate metabolic liability based on functional group similarity to known substrates of cytochrome P450 enzymes .
Q. How can conflicting NMR and HRMS data be resolved during structural elucidation?
Discrepancies between observed and theoretical HRMS values may indicate impurities or isotopic variants. Tandem MS/MS fragmentation confirms the molecular ion’s integrity. For NMR, heteronuclear single-quantum coherence (HSQC) and HMBC experiments correlate proton and carbon signals to resolve overlapping peaks, particularly in the cyclohexyl region .
Q. What experimental designs are critical for assessing chemical stability under physiological conditions?
Accelerated stability studies in buffers (pH 1.2–7.4) and simulated biological fluids (e.g., plasma) identify degradation products. High-performance liquid chromatography (HPLC) monitors parent compound depletion over time. For hydrolytically labile groups (e.g., sulfamoyl), Arrhenius plots predict shelf-life at varying temperatures .
Q. How do solvent effects influence crystallization and polymorph formation?
Solvent polarity and hydrogen-bonding capacity dictate crystal packing. For example, DMSO promotes solvate formation, while ethyl acetate yields anhydrous crystals. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) characterize polymorphs, with thermal gravimetric analysis (TGA) confirming solvent loss .
Methodological Considerations
- Synthetic Optimization : Use anhydrous conditions and inert atmospheres to prevent sulfamoyl group hydrolysis .
- Analytical Cross-Validation : Combine HRMS, NMR, and X-ray crystallography for unambiguous structural assignment .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
